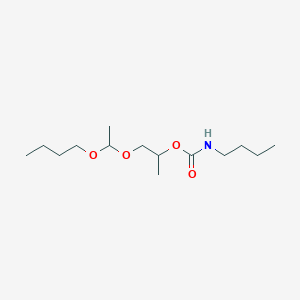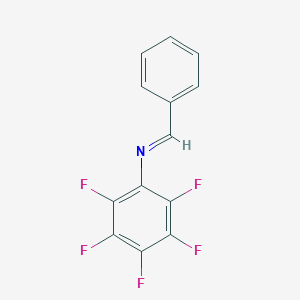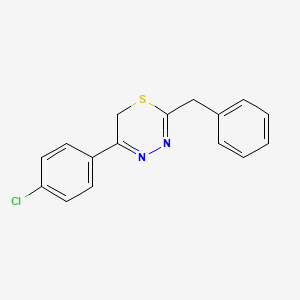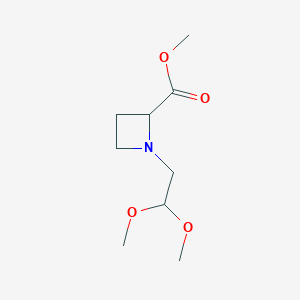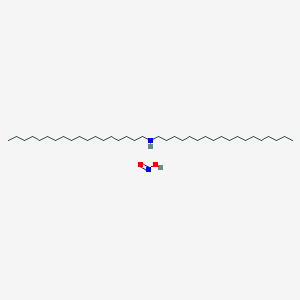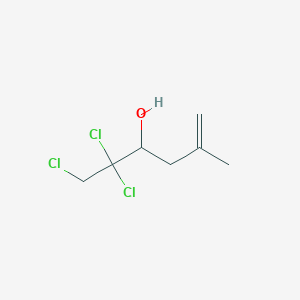![molecular formula C20H20N2O B14514709 3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one CAS No. 62757-07-7](/img/structure/B14514709.png)
3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this specific compound, the reaction of 2,3-dimethylindole with a suitable aldehyde or ketone in the presence of an acid catalyst can yield the desired product .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield . The reaction conditions are optimized to ensure maximum conversion and purity of the product. Common reagents used in industrial synthesis include phenylhydrazine, methanesulfonic acid, and various ketones or aldehydes .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylindole: Shares the indole moiety but lacks the additional functional groups present in 3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one.
1-Phenylbut-2-en-1-one: Contains the phenylbutenone structure but lacks the indole moiety.
N,N-Dimethyltryptamine (DMT): Another indole derivative with different functional groups and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
62757-07-7 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C20H20N2O/c1-13(11-20(23)16-7-5-4-6-8-16)21-17-9-10-19-18(12-17)14(2)15(3)22-19/h4-12,21-22H,1-3H3 |
InChI-Schlüssel |
UJNFIUYRTRGQQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=C(C=C2)NC(=CC(=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
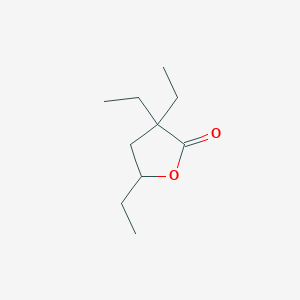

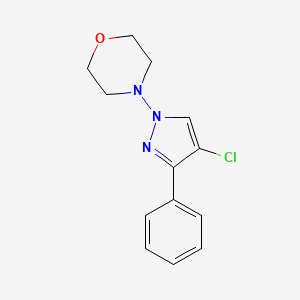
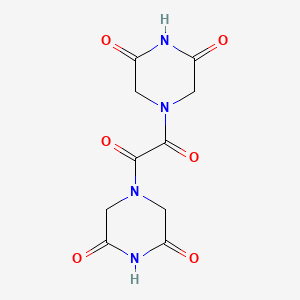

![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)
